1,2,4-oxadiazole-3-carbonyl azide 1,2,4-oxadiazole-3-carbonyl azide
Brand Name: Vulcanchem
CAS No.: 39512-61-3
VCID: VC11608482
InChI:
SMILES:
Molecular Formula: C3HN5O2
Molecular Weight: 139.1

1,2,4-oxadiazole-3-carbonyl azide

CAS No.: 39512-61-3

Cat. No.: VC11608482

Molecular Formula: C3HN5O2

Molecular Weight: 139.1

Purity: 95

* For research use only. Not for human or veterinary use.

1,2,4-oxadiazole-3-carbonyl azide - 39512-61-3

Specification

CAS No. 39512-61-3
Molecular Formula C3HN5O2
Molecular Weight 139.1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1,2,4-Oxadiazole-3-carbonyl azide features a five-membered oxadiazole ring fused to a carbonyl azide group. The IUPAC name, 1,2,4-oxadiazole-3-carbonyl azide, reflects its substitution pattern: the oxadiazole ring (positions 1, 2, and 4) is substituted with a carbonyl group at position 3, which is further functionalized with an azide (-N₃) group. Key structural descriptors include:

PropertyValue
Molecular FormulaC₃HN₅O₂
Molecular Weight139.07 g/mol
Canonical SMILESC1=NC(=NO1)C(=O)N=[N+]=[N-]
InChI KeyUVVXLBZDJXAVNA-UHFFFAOYSA-N
PubChem CID21498837

The azide group introduces significant reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) and serving as a precursor for amine synthesis via Staudinger or Curtius rearrangements .

Spectroscopic and Computational Data

While experimental spectroscopic data (NMR, IR) for 1,2,4-oxadiazole-3-carbonyl azide remains sparse, computational predictions highlight key features:

  • IR Spectrum: Strong absorption bands at ~2100–2200 cm⁻¹ (azide stretching) and ~1700 cm⁻¹ (carbonyl C=O stretch).

  • NMR: The oxadiazole ring protons are expected to resonate between δ 8.5–9.5 ppm in ¹H NMR, while the carbonyl carbon appears near δ 160–170 ppm in ¹³C NMR .

Density functional theory (DFT) calculations suggest a planar oxadiazole ring with partial double-bond character in the N-O and C-N bonds, contributing to its aromatic stability .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 1,2,4-oxadiazole-3-carbonyl azide typically proceeds via a two-step strategy:

  • Oxadiazole Ring Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example, reacting hydroxylamine with a nitrile precursor forms the oxadiazole core .

  • Azide Introduction: Subsequent treatment with sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) in the presence of a carbonyl chloride intermediate yields the target compound .

A representative reaction scheme is:

Amidoxime+RCOClΔ1,2,4-Oxadiazole-3-carbonyl chlorideNaN31,2,4-Oxadiazole-3-carbonyl azide\text{Amidoxime} + \text{RCOCl} \xrightarrow{\Delta} \text{1,2,4-Oxadiazole-3-carbonyl chloride} \xrightarrow{\text{NaN}_3} \text{1,2,4-Oxadiazole-3-carbonyl azide}

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Azide Group: Participates in 1,3-dipolar cycloadditions with alkynes to form triazoles, a cornerstone of click chemistry .

  • Oxadiazole Ring: Undergoes electrophilic substitution at the C5 position and nucleophilic ring-opening reactions under acidic or basic conditions .

Notably, the azide moiety’s sensitivity to shock, heat, and light necessitates careful handling. Its carbon-to-nitrogen (C/N) ratio of 0.6 (3 C vs. 5 N) classifies it as a high-risk compound for explosive decomposition, requiring storage at -18°C in amber containers .

Physicochemical and Hazard Properties

Physical Properties

PropertyValue
Melting PointNot reported
Boiling PointDecomposes before boiling
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
StabilityLight-sensitive; thermally unstable above 50°C

Hazard Classification

Hazard SymbolGHS CodeRisk Statement
GHS06Acute Toxicity (Oral, Dermal)Fatal if swallowed or in contact with skin
GHS08Health HazardMay cause organ damage with prolonged exposure

Safety protocols mandate the use of personal protective equipment (PPE), fume hoods, and avoidance of metal catalysts that could trigger decomposition .

Industrial and Materials Science Applications

Polymer Chemistry

The azide-alkyne cycloaddition reaction enables covalent crosslinking in polymer networks, enhancing mechanical strength in epoxy resins and polyurethanes .

Energetic Materials

Despite its instability, the high nitrogen content (58.3% by mass) makes 1,2,4-oxadiazole-3-carbonyl azide a candidate for nitrogen-rich propellants, though practical use requires stabilization via phlegmatization .

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